molecular formula C18H24O3 B3087873 4'-tert-butyl-7-hydroxyspiro[chromene-2,1'-cyclohexan]-4(3H)-one CAS No. 1177835-40-3

4'-tert-butyl-7-hydroxyspiro[chromene-2,1'-cyclohexan]-4(3H)-one

Cat. No.: B3087873
CAS No.: 1177835-40-3
M. Wt: 288.4 g/mol
InChI Key: PGBWLTVDGGWTEE-UHFFFAOYSA-N
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Description

4'-tert-butyl-7-hydroxyspiro[chromene-2,1'-cyclohexan]-4(3H)-one is a spirocyclic compound featuring a chromene moiety fused to a cyclohexane ring, with a hydroxyl group at position 7 and a tert-butyl substituent at the 4' position.

Synthesis of related spiro[chromene-2,1'-cyclohexan]-4(3H)-one derivatives typically involves Kabbe condensation, as described by Ramakishore et al. (2017), using cyclohexanone and substituted dihydroxyacetophenones under basic conditions (e.g., pyrrolidine in ethanol at reflux) . For the target compound, the tert-butyl and hydroxyl groups likely require tailored protection/deprotection strategies during synthesis.

Properties

IUPAC Name

4'-tert-butyl-7-hydroxyspiro[3H-chromene-2,1'-cyclohexane]-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24O3/c1-17(2,3)12-6-8-18(9-7-12)11-15(20)14-5-4-13(19)10-16(14)21-18/h4-5,10,12,19H,6-9,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGBWLTVDGGWTEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC2(CC1)CC(=O)C3=C(O2)C=C(C=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-tert-butyl-7-hydroxyspiro[chromene-2,1’-cyclohexan]-4(3H)-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 4-t-butylcyclohexanone, which is then subjected to a series of reactions to introduce the chromene moiety and form the spirocyclic structure. Key steps in the synthesis may include:

    Reduction of 4-t-butylcyclohexanone: This step involves the reduction of 4-t-butylcyclohexanone using sodium borohydride (NaBH4) as the reducing agent.

    Formation of the Chromene Moiety: The chromene moiety can be introduced through a series of condensation reactions involving appropriate aldehydes or ketones and phenolic compounds.

    Spirocyclization: The final step involves the cyclization of the intermediate compounds to form the spirocyclic structure. This step may require specific catalysts and reaction conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of 4’-tert-butyl-7-hydroxyspiro[chromene-2,1’-cyclohexan]-4(3H)-one may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and enhance overall efficiency.

Chemical Reactions Analysis

Types of Reactions

4’-tert-butyl-7-hydroxyspiro[chromene-2,1’-cyclohexan]-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form different alcohols or hydrocarbons using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles depending on the desired substitution

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while reduction can produce different alcohols or hydrocarbons.

Scientific Research Applications

4’-tert-butyl-7-hydroxyspiro[chromene-2,1’-cyclohexan]-4(3H)-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of spirocyclic compounds and chromene derivatives.

    Biology: It may be studied for its potential biological activities, such as antimicrobial, antioxidant, or anticancer properties.

    Medicine: Research may explore its potential as a lead compound for drug development, particularly in targeting specific biological pathways.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4’-tert-butyl-7-hydroxyspiro[chromene-2,1’-cyclohexan]-4(3H)-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and spirocyclic structure may play a crucial role in its binding affinity and selectivity towards certain enzymes or receptors. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and guide the design of more potent analogs.

Comparison with Similar Compounds

Key Observations :

  • The tert-butyl group in the target compound may hinder binding to shallow enzyme pockets but enhance interactions with hydrophobic regions .
  • The hydroxyl group at position 7 could facilitate hydrogen bonding, analogous to anti-inflammatory spiroquinazolines that engage COX-2 via polar interactions .

Anti-Cancer Potential

  • Spiroquinazolines : Exhibit IC₅₀ values in the µM range against MCF-7 breast cancer cells, with docking studies showing PARP-1 active-site interactions .
  • Spiro[chroman-2,4'-piperidin]-4-ones : Demonstrated moderate cytotoxicity (e.g., compound 16: IC₅₀ = 18 µM against HT29 colon cancer) .
  • Target Compound : The tert-butyl group may enhance cytotoxicity by promoting cellular uptake, though experimental validation is needed.

Anti-Inflammatory and Analgesic Effects

  • Spiroquinazolines : Reduced carrageenan-induced edema in rats by 60–70%, comparable to indomethacin . Docking into COX-2 revealed key interactions with Tyr385 and Ser530 .

Antimicrobial Activity

  • Spirothiadiazoles : Showed MIC values of 8–16 µg/mL against S. aureus and E. coli .
  • Spirochromenes : Antimicrobial efficacy may depend on substituent polarity; the tert-butyl group here might reduce solubility, limiting activity .

Molecular Docking and Structure-Activity Relationships (SAR)

  • PARP-1 Inhibition : Spiroquinazolines with electron-withdrawing groups (e.g., -Cl) showed higher binding scores due to interactions with Gly863 and Ser904 . The target compound’s tert-butyl group may occupy hydrophobic subpockets, but its hydroxyl group could disrupt key hydrogen bonds.
  • COX-2 Binding : Anti-inflammatory spiro derivatives engage Tyr385 via π-π stacking. The target compound’s chromene ring may similarly interact, but its bulkier substituents could reduce fit .

Biological Activity

4'-tert-butyl-7-hydroxyspiro[chromene-2,1'-cyclohexan]-4(3H)-one is a complex organic compound characterized by its unique spirocyclic structure. Its molecular formula is C₁₈H₂₄O₃, and it features a chromene core fused with a cyclohexanone moiety. The presence of a tert-butyl group and a hydroxy group contributes to its distinctive chemical properties and potential biological activities. This article focuses on the biological activity of this compound, exploring its pharmacological potential and mechanisms of action.

Chemical Structure and Properties

The compound's structure allows for various interactions with biological systems, making it an interesting subject for research in medicinal chemistry. The hydroxy group can participate in hydrogen bonding and nucleophilic substitution reactions, while the spirocyclic framework may undergo various cyclization and rearrangement reactions under specific conditions.

Biological Activity Overview

Research indicates that compounds related to this compound exhibit significant biological activities, including:

  • Anti-inflammatory properties
  • Antioxidant effects
  • Anticancer activities

These activities are largely attributed to the structural features of the compound, particularly the hydroxy group, which enhances interaction with biological targets.

The biological activity of this compound can be linked to its ability to modulate several pathways involved in disease processes. Similar compounds have demonstrated:

  • Inhibition of pro-inflammatory cytokines
  • Scavenging of free radicals
  • Induction of apoptosis in cancer cells

These mechanisms suggest that the compound could serve as a lead structure for drug development targeting inflammatory diseases and cancer .

Case Studies

Several studies have highlighted the potential of chromene derivatives in various therapeutic areas:

  • Anticancer Activity : A study evaluated the cytotoxic effects of related chromene compounds against human cancer cell lines (HCT-116, HepG-2, MCF-7). Compounds similar to this compound exhibited significant potency against these cell lines, indicating potential for further development as anticancer agents .
  • Antimicrobial Properties : Research on chromene derivatives has shown efficacy against various pathogens. For example, compounds demonstrated notable antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting that this compound may also possess similar properties .

Comparative Analysis with Similar Compounds

The following table summarizes some structural analogs and their unique features compared to this compound:

Compound NameStructureUnique Features
7-Hydroxyspiro[chromene-2,1'-cyclohexan]-4(3H)-oneC₁₄H₁₆O₃Lacks tert-butyl group; simpler structure
Chromeno[4,3-b]pyrrol-4(1H)-oneC₁₄H₉NContains nitrogen; different pharmacological profile
4-tert-butylcyclohexanoneC₁₀H₁₈OAliphatic ketone; lacks chromene structure

The unique presence of both the tert-butyl group and the hydroxy functionality in this compound distinguishes it from these analogs, potentially enhancing its solubility and bioactivity.

Q & A

Q. What are the common synthetic routes for 4'-tert-butyl-7-hydroxyspiro[chromene-2,1'-cyclohexan]-4(3H)-one?

  • Methodology : The synthesis typically involves multi-step reactions starting from cyclohexanone derivatives. A widely used approach includes:

Grignard Addition : Reacting 4-(tert-butyl)cyclohexan-1-one with vinylmagnesium bromide in dry THF at 0°C under argon, followed by 24-hour stirring at room temperature. The product is quenched with NH₄Cl and extracted with CH₂Cl₂ .

Cyclization : Subsequent treatment with POCl₃ in pyridine at 0°C to form the spirocyclic backbone via intramolecular cyclization .

Purification : Silica gel chromatography (hexane/EtOAc) yields the final product.

  • Key Considerations : Use anhydrous conditions and inert gas to prevent side reactions.

Q. How is the compound characterized post-synthesis?

  • Methodology :
  • 1H NMR : Signals for tert-butyl protons appear as a singlet at δ ~1.2–1.4 ppm. Hydroxyl protons (7-OH) resonate at δ ~5.5 ppm (broad), while aromatic protons (chromene ring) show splitting patterns between δ 6.8–7.9 ppm .
  • X-ray Crystallography : Confirms spirocyclic geometry. For example, bond lengths (C7=C8: 1.337 Å) and torsion angles (C8=C7–C6–C5: −38.5°) validate structural rigidity .
  • Mass Spectrometry : Molecular ion peaks ([M+H]⁺) align with the molecular formula (C₁₉H₂₄O₃).

Q. What in vitro assays evaluate its biological activity?

  • Methodology :
  • MTT Assay : Test cytotoxicity against cancer cell lines (e.g., MCF-7, HT29). Cells are treated with 10–100 µM compound for 48–72 hours, followed by absorbance measurement at 570 nm .
  • Apoptosis Assay : Annexin V/PI staining quantifies apoptotic cells via flow cytometry after 24-hour exposure .

Advanced Questions

Q. How does the spiro architecture influence crystallographic packing and intermolecular interactions?

  • Methodology :
  • X-ray Diffraction : The cyclohexanone ring adopts a half-chair conformation, while the chromene ring is planar. Non-covalent interactions (e.g., C–H⋯O hydrogen bonds) stabilize the crystal lattice, contributing to 68.8% H⋯H and 4.5% H⋯O contacts in Hirshfeld surface analysis .
  • Torsional Strain : Van der Waals repulsions between cyclohexene H-atoms and aromatic substituents (distance: ~2.27 Å) explain deviations from ideal bond angles .

Q. How can computational modeling predict structure-activity relationships (SAR) for enzyme inhibition?

  • Methodology :
  • Molecular Docking : Use software like AutoDock Vina to dock the compound into PARP-1 active sites. Key interactions include hydrogen bonds between 7-OH and Glu988, and hydrophobic contacts with tert-butyl groups .
  • QSAR Models : Correlate substituent electronic parameters (e.g., Hammett σ) with IC₅₀ values. For example, electron-withdrawing groups on the chromene ring enhance PARP-1 inhibition .

Q. How to resolve contradictions in biological activity data across studies?

  • Methodology :
  • Dose-Response Curves : Replicate assays with standardized concentrations (e.g., 1–100 µM) and controls (e.g., DMSO vehicle).
  • SAR Validation : Compare functional group modifications. For instance, replacing tert-butyl with smaller substituents (e.g., methyl) may reduce steric hindrance in enzyme binding .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4'-tert-butyl-7-hydroxyspiro[chromene-2,1'-cyclohexan]-4(3H)-one
Reactant of Route 2
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4'-tert-butyl-7-hydroxyspiro[chromene-2,1'-cyclohexan]-4(3H)-one

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